molecular formula C12H20N2 B3356261 Indolizine, 5,6,7,8-tetrahydro-3-(3-aminopropyl)-2-methyl- CAS No. 65548-71-2

Indolizine, 5,6,7,8-tetrahydro-3-(3-aminopropyl)-2-methyl-

Cat. No. B3356261
CAS RN: 65548-71-2
M. Wt: 192.3 g/mol
InChI Key: QSCXQARXOXYHOQ-UHFFFAOYSA-N
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Description

Pyrazines are an important class of six-membered nitrogen-based heterocycles, well known for their utility in rational drug design . They form an elegant class of molecular entities, widely occurring in natural and synthetic compounds . They are found in a wide variety of promising drugs pertaining to diversified therapeutic applications, namely in antidepressant, antipsychotic, antihistamine, anti-fungal, anticancer, antioxidant, and anti-inflammatory drugs .


Synthesis Analysis

The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives is reported . This is achieved by the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine . All the target compounds were synthesized in excellent yields under mild reaction conditions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds involve the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with various isocyanates .

Mechanism of Action

The resultant compounds were assessed for their antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines) . It was discovered that compound RB7 incited the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, eventually leading to the activation of Caspase 3 in HT-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .

Future Directions

The future directions for this field of research could involve further exploration of the therapeutic applications of these compounds, particularly in the context of cancer treatment . Further studies could also focus on optimizing the synthesis process and exploring other potential biological activities of these compounds.

properties

IUPAC Name

3-(2-methyl-5,6,7,8-tetrahydroindolizin-3-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-10-9-11-5-2-3-8-14(11)12(10)6-4-7-13/h9H,2-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCXQARXOXYHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2CCCCC2=C1)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20215836
Record name Indolizine, 5,6,7,8-tetrahydro-3-(3-aminopropyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65548-71-2
Record name Indolizine, 5,6,7,8-tetrahydro-3-(3-aminopropyl)-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065548712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indolizine, 5,6,7,8-tetrahydro-3-(3-aminopropyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indolizine, 5,6,7,8-tetrahydro-3-(3-aminopropyl)-2-methyl-
Reactant of Route 2
Indolizine, 5,6,7,8-tetrahydro-3-(3-aminopropyl)-2-methyl-
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Indolizine, 5,6,7,8-tetrahydro-3-(3-aminopropyl)-2-methyl-
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Indolizine, 5,6,7,8-tetrahydro-3-(3-aminopropyl)-2-methyl-
Reactant of Route 6
Indolizine, 5,6,7,8-tetrahydro-3-(3-aminopropyl)-2-methyl-

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